molecular formula C10H9NOS B2598050 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 35250-67-0

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B2598050
CAS RN: 35250-67-0
M. Wt: 191.25
InChI Key: DTVPJDHHPRORAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde”, there are general methods for the synthesis of thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory and Antioxidant Properties

The thiophene moiety, a core part of the compound , is known for its therapeutic importance. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory and antioxidant activities . This makes it a valuable scaffold for the development of new drugs aimed at treating inflammatory diseases and combating oxidative stress-related disorders.

Antimicrobial and Antifungal Applications

Compounds containing the thiophene nucleus have shown significant antimicrobial and antifungal efficacy . This suggests that our compound could be used as a starting point for synthesizing new agents to treat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Anticancer Research

Thiophene derivatives have been identified as potential anti-cancer agents due to their ability to inhibit various kinases involved in cancer progression . Research into 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde could lead to the development of novel anticancer therapeutics.

Neuroprotective Agents

Some thiophene derivatives have shown promise as serotonin antagonists , which are used in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential neuroprotective effects, possibly offering new avenues for the treatment of such conditions.

Material Science: Conductive Polymers

Thiophene and its derivatives are integral in the field of material science, particularly in the creation of conductive polymers . These polymers have applications in electronic devices, offering a combination of conductivity and flexibility.

Drug Design and Discovery

The structural versatility of thiophene-containing compounds allows medicinal chemists to create combinatorial libraries and carry out exhaustive efforts in the search for lead molecules . The compound could serve as a key intermediate in the synthesis of a wide array of pharmacologically active heterocyclic compounds.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPJDHHPRORAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

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